molecular formula C16H17NO4 B5705849 N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B5705849
M. Wt: 287.31 g/mol
InChI Key: HQIZNIUIYQHXIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide, also known as HMMA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential use in the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research, making it a well-established compound for use in various experiments. However, there are also some limitations to the use of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide in lab experiments. For example, its exact mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide. One potential direction is the development of new drugs based on its anti-inflammatory and anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide and its potential use in the treatment of various diseases. Finally, the synthesis of new derivatives of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide may also be of interest for the development of new drugs with improved properties.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction between 2-hydroxy-5-methylphenylamine and 4-methoxyphenol in the presence of acetic anhydride and pyridine. The resulting product is then converted into N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide through the reaction with chloroacetyl chloride and sodium hydroxide. This synthesis method has been reported to yield N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide with high purity and yield.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11-3-8-15(18)14(9-11)17-16(19)10-21-13-6-4-12(20-2)5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIZNIUIYQHXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-5-methylphenyl)-2-(4-methoxyphenoxy)acetamide

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